

Application Note: 1,3-Dimethoxy-2-methylpropan-2-amine in Peptide Synthesis

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Compound of Interest

Compound Name: 1,3-Dimethoxy-2-methylpropan-2-amine

CAS No.: 130874-19-0

Cat. No.: B2553214

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Subject: High-Stability, High-Solubility C-Terminal Capping Strategy CAS: 210528-98-6

Formula:

Molecular Weight: 133.19 g/mol

Executive Summary

In the development of peptide therapeutics, C-terminal modification is a critical strategy to prevent enzymatic degradation by carboxypeptidases and to tune physicochemical properties.

While simple amides (

) or alkyl amides (

) are common, they often lack the steric bulk required for prolonged half-life or the polarity needed to prevent aggregation.

1,3-Dimethoxy-2-methylpropan-2-amine serves as an advanced "Solubilizing Steric Shield." Structurally, it is a tertiary alkyl amine (isosteric with tert-butylamine) functionalized with two methoxy ether tails. This unique architecture provides:

- Proteolytic Resistance: The quaternary carbon

to the nitrogen creates a "neopentyl-like" steric lock, rendering the C-terminal amide bond highly resistant to hydrolysis.

- Enhanced Solubility: Unlike hydrophobic tert-butyl groups, the dimethoxy motif engages in hydrogen bonding with water, significantly improving the aqueous solubility of the peptide.

Chemical Mechanism & Rationale[1][2]

The "Steric-Solubility" Paradox

Typically, increasing steric bulk to improve metabolic stability (e.g., using adamantyl or tert-butyl groups) drastically reduces water solubility, leading to aggregation and difficult purification. **1,3-Dimethoxy-2-methylpropan-2-amine** resolves this paradox:

- Steric Core: The central carbon is bonded to a methyl group and two methylene groups, creating a tertiary center. This blocks the active site of carboxypeptidases.
- Solvating Arms: The two

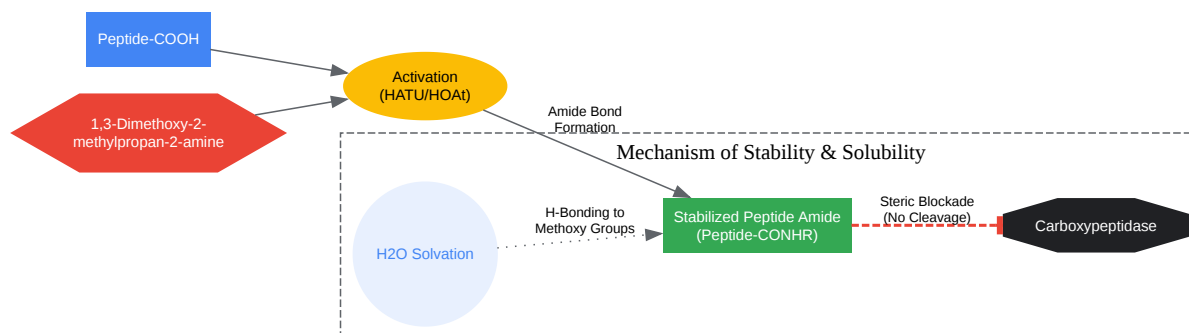
arms act as "mini-PEG" units. They disrupt intermolecular hydrophobic interactions (aggregation) and recruit water molecules.

Structural Comparison

Feature	tert-Butyl Amide (Standard)	1,3-Dimethoxy-2-methylpropyl Amide (Advanced)
Structure		
Steric Bulk	High (Tertiary C)	High (Tertiary C)
Hydrophobicity	High (Lipophilic)	Low (Amphiphilic)
LogP Contribution	Positive (Increases retention)	Negative (Reduces retention)
Enzyme Stability	Excellent	Excellent

Mechanism of Action Diagram

The following diagram illustrates the synthesis and shielding mechanism.



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Caption: Schematic of coupling reaction and subsequent enzymatic resistance/solvation mechanism.

Experimental Protocols

Pre-requisites

- Reagent: **1,3-Dimethoxy-2-methylpropan-2-amine** (Liquid, store at 2-8°C).
- Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is strictly recommended due to the steric hindrance of the amine. Standard EDC/HOBt is often insufficient.
- Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
- Solvent: DMF (Anhydrous).

Protocol A: Solution Phase C-Terminal Capping

This protocol is designed for peptides cleaved from acid-labile resins (e.g., 2-Chlorotrityl Chloride or Sieber Amide) that retain side-chain protection.

Step 1: Peptide Cleavage (Retention of Side-Chain Protection)

- Synthesize peptide on 2-Chlorotrityl Chloride (2-CTC) Resin.
- Cleave using mild acid: 1% TFA in DCM (min).
- Neutralize eluate immediately with pyridine or DIPEA.
- Concentrate to obtain the Protected Peptide Acid.

Step 2: Activation and Coupling

- Dissolve Protected Peptide Acid (1.0 equiv) in anhydrous DMF (0.1 M).
- Add HATU (1.2 equiv) and HOAt (1.2 equiv).
- Add DIPEA (2.5 equiv). Stir for 2 minutes to activate (Yellow color indicates active ester).
- Add **1,3-Dimethoxy-2-methylpropan-2-amine** (1.5 - 2.0 equiv).
- Stir at Room Temperature for 4–16 hours. Monitor by HPLC/MS.
 - Note: Due to steric hindrance, reaction kinetics are slower than standard amines. If conversion is <80% after 4h, add more HATU/Amine or heat to 40°C.

Step 3: Global Deprotection

- Evaporate DMF.
- Treat residue with TFA/TIS/H₂O (95:2.5:2.[1]5) for 2–3 hours to remove side-chain protecting groups.
- Precipitate in cold diethyl ether and purify via RP-HPLC.

Protocol B: Alternative Acid Fluoride Method (For Difficult Sequences)

If HATU coupling fails due to extreme steric bulk (e.g., if the C-terminal residue is Valine or Proline), use the Acid Fluoride method.

- Dissolve Protected Peptide Acid in DCM.
- Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv) and DIPEA (2.5 equiv).
- Add **1,3-Dimethoxy-2-methylpropan-2-amine** (2.0 equiv).
- The in situ generated acid fluoride is highly reactive toward hindered amines.

Analytical Data & Expectations

When comparing the 1,3-dimethoxy-2-methylpropyl modified peptide against a standard C-terminal amide, researchers should expect the following physicochemical shifts:

Parameter	Standard Amide (-CONH ₂)	Modified Amide (-CONHR)	Impact
HPLC Retention Time	Baseline	Slight Shift (+/-)	Polarity of methoxy groups balances the alkyl core.
Solubility (pH 7.4)	Low/Moderate	High	Ether groups prevent aggregation.
Serum Half-Life	Low (<30 min)	High (>4 hrs)	Blocks carboxypeptidase degradation.
Mass Spec (ESI)	[M+H] ⁺	[M+H] ⁺ + 115.1 Da	Characteristic mass shift (+133 - 18).

Troubleshooting Guide

- Issue: Low Coupling Yield.
 - Cause: Steric clash between the tertiary amine and the C-terminal amino acid.

- Solution: Switch to Protocol B (TFFH) or use Microwave irradiation (50°C, 15 min). Ensure the amine is free of carbonate salts (store under inert gas).
- Issue: Side Reaction (Guanidinylation).
 - Cause: Slow coupling allows the amine to react with the uronium moiety of HATU.
 - Solution: Pre-activate the acid with HATU/Base for 2 minutes before adding the amine, or switch to PyAOP (Phosphonium salt) which does not guanidinylate.

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Sources

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